3-Pyridinecarboxamide, N-methyl-N-(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl)-
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Overview
Description
3-Pyridinecarboxamide, N-methyl-N-(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl)- is an organic compound that belongs to the class of pyridinecarboxamides This compound is characterized by the presence of a pyridine ring, a carboxamide group, and a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-methyl-N-(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl)- typically involves the reaction of nicotinoyl chloride with 3-aminopyridine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to remove impurities and obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxamide, N-methyl-N-(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and purine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-Pyridinecarboxamide, N-methyl-N-(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl)- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the synthesis of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, N-methyl-N-(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl)- involves its interaction with specific molecular targets. The compound can bind to metal cations through its nitrogen atoms, forming coordination complexes . These complexes can influence various biochemical pathways and exhibit catalytic activity.
Comparison with Similar Compounds
Similar Compounds
3-Pyridylnicotinamide: Similar in structure but differs in the position of the pyridine ring.
Nicotinamide: Lacks the purine derivative and has different biological properties.
N-methyl-4-pyridone-3-carboxamide: Contains a pyridone ring instead of a pyridine ring.
Uniqueness
3-Pyridinecarboxamide, N-methyl-N-(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl)- is unique due to its combination of a pyridine ring, a carboxamide group, and a purine derivative. This unique structure allows it to participate in a variety of chemical reactions and form complexes with metal cations, making it valuable in scientific research and industrial applications.
Properties
CAS No. |
70454-29-4 |
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Molecular Formula |
C16H18N6O3 |
Molecular Weight |
342.35 g/mol |
IUPAC Name |
N-[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl]-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H18N6O3/c1-19(14(23)11-5-4-6-17-9-11)7-8-22-10-18-13-12(22)15(24)21(3)16(25)20(13)2/h4-6,9-10H,7-8H2,1-3H3 |
InChI Key |
NRLRGFVPLPYYJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN(C)C(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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